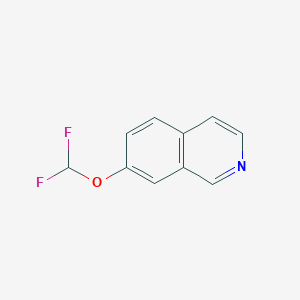

7-(Difluoromethoxy)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C10H7F2NO, and it has a molecular weight of 195.17 g/mol .

Preparation Methods

The synthesis of 7-(Difluoromethoxy)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize metal-catalyzed processes to enhance yield and selectivity .

Chemical Reactions Analysis

7-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment . The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

7-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are often related to its ability to interfere with enzyme function and cellular processes .

Comparison with Similar Compounds

7-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as:

Biological Activity

7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The unique difluoromethoxy substitution enhances its lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a crucial role in glucocorticoid metabolism. Additionally, molecular docking studies suggest that this compound can effectively bind to viral proteins, potentially inhibiting their function and blocking viral replication pathways .

Biological Activities

The compound exhibits a range of biological activities that are summarized below:

- Antiviral Activity : Research indicates that isoquinoline derivatives, including this compound, can inhibit viral replication pathways. For instance, some studies have shown that isoquinolines can inhibit the main protease of SARS-CoV-2, indicating their relevance in treating viral infections .

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its ability to target cancer cells effectively.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes, which could have therapeutic implications in conditions like diabetes and cancer .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoquinoline derivatives. The following table compares its properties with those of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Chloroisoquinoline | Chlorine at position 1 | Exhibits antibacterial activity |

| 7-Methoxyisoquinoline | Methoxy group at position 7 | Known for neuroprotective effects |

| Berbamine | Bis-benzylisoquinoline structure | Antiviral properties against multiple viruses |

| Coptisine | Additional methoxy groups | Strong binding affinity against proteases |

The difluoromethoxy substitution in this compound not only enhances its lipophilicity but also potentially alters its interaction profile with biological targets compared to other isoquinoline derivatives .

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

7-(difluoromethoxy)isoquinoline |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H |

InChI Key |

QICGAZDTBORDEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.